4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a difluoromethyl group, a hydrazino group, and a methoxyphenyl group attached to the ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating effects of the substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl and methoxyphenyl groups could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Research efforts have been directed towards synthesizing novel pyrimidine and fused pyrimidine derivatives. For instance, Mahmoud et al. (2011) discussed the synthesis of various pyrimidine derivatives through the reaction of specific starting materials with electrophilic reagents. This synthesis process was aimed at exploring potential antiviral activities, although no significant antiviral effects were observed in the study's context (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Biological Activities
- Anticonvulsant and Neurotoxicity Evaluation : Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives and evaluated their anticonvulsant and neurotoxicity effects. Certain compounds demonstrated high activity at low doses, indicating their potential in preventing seizure spread (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
- Antifungal Activity : Hanafy (2011) focused on synthesizing new pyrido[2,3-d]pyrimidine derivatives and evaluating their antifungal activities. Some synthesized compounds showed significant antifungal activities, highlighting their potential as antifungal agents (Hanafy, 2011).
- Anti-inflammatory Activity : Mohamed, Kamel, & Abd El-hameed (2013) synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and tested their in vivo anti-inflammatory activities. Results indicated that some compounds exhibited significant anti-inflammatory activities, suggesting their potential therapeutic applications (Mohamed, Kamel, & Abd El-hameed, 2013).
Antimicrobial and Antiproliferative Activities
- Antimicrobial Activity : Various studies have synthesized new pyrimidine derivatives to evaluate their antimicrobial activities. For example, Hossain & Bhuiyan (2009) reported the synthesis of thieno and furopyrimidine derivatives, which were tested for antimicrobial activities, with some compounds displaying promising results (Hossain & Bhuiyan, 2009).
- Antiproliferative Activity : Nassar et al. (2016) focused on synthesizing 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and its derivatives, evaluating their antiproliferative activities. This research highlighted the potential of these compounds in cancer treatment, with some derivatives showing promising antiproliferative activities (Nassar, Badry, Eltoukhy, & Ayyad, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O/c1-19-8-4-2-3-7(5-8)9-6-10(11(13)14)17-12(16-9)18-15/h2-6,11H,15H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRAWWCIVRUBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NN)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.